molecular formula C6H11NO2S B13031026 2-(3-Aminothiolan-3-yl)acetic acid

2-(3-Aminothiolan-3-yl)acetic acid

Cat. No.: B13031026
M. Wt: 161.22 g/mol
InChI Key: QFQRTMYPJYTBKO-UHFFFAOYSA-N
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Description

2-(3-Aminothiolan-3-yl)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains a thiolane ring with an amino group and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminothiolan-3-yl)acetic acid typically involves the reaction of thiolane derivatives with amino acids under specific conditions. One common method includes the condensation of thiolane with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal reaction conditions, and efficient separation and purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminothiolan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

2-(3-Aminothiolan-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Aminothiolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The thiolane ring and amino group play crucial roles in these interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A compound with a similar structure but different functional groups.

    Indole-3-acetic acid: Another compound with a carboxylic acid moiety but a different ring structure.

Uniqueness

2-(3-Aminothiolan-3-yl)acetic acid is unique due to its specific combination of a thiolane ring, amino group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

2-(3-aminothiolan-3-yl)acetic acid

InChI

InChI=1S/C6H11NO2S/c7-6(3-5(8)9)1-2-10-4-6/h1-4,7H2,(H,8,9)

InChI Key

QFQRTMYPJYTBKO-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(CC(=O)O)N

Origin of Product

United States

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